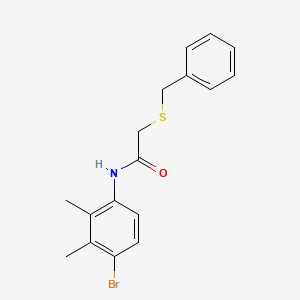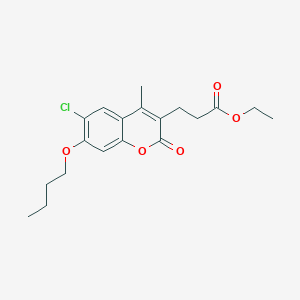![molecular formula C15H12BrClN2O3 B4128521 4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B4128521.png)
4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
Vue d'ensemble
Description
4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is an organic compound that features a benzoic acid core substituted with a complex functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Halogenation: The initial step involves the nitration of benzoic acid followed by halogenation to introduce the bromo and chloro substituents.
Amidation: The halogenated benzoic acid is then subjected to amidation with 4-bromo-2-chloroaniline under controlled conditions to form the intermediate amide.
Formylation and Reduction: The intermediate amide undergoes formylation followed by reduction to introduce the aminomethyl group.
Final Coupling: The final step involves coupling the aminomethyl intermediate with benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing the halogens.
Applications De Recherche Scientifique
4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and chloro substituents can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-chlorobenzoic acid
- 4-bromo-2-fluorobenzoic acid
- 4-bromo-2-chlorophenyl isocyanate
Uniqueness
4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The combination of bromo and chloro substituents along with the aminomethyl and benzoic acid functionalities makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-[[(4-bromo-2-chlorophenyl)carbamoylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-11-5-6-13(12(17)7-11)19-15(22)18-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMSHENVTVYVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2-chloro-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4128449.png)
![N-(4-chlorobenzyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4128456.png)
![methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate](/img/structure/B4128457.png)
![4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B4128463.png)
![dimethyl 5-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128477.png)


![4-Ethyl 2-methyl 5-({[(3,5-dimethylphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4128496.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4128497.png)

![1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4128511.png)
![1-(4-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B4128527.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4128535.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4128536.png)
